molecular formula C9H7IN4O B5720678 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine

4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine

Cat. No. B5720678
M. Wt: 314.08 g/mol
InChI Key: DEJMKTIBXJEIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine, also known as IBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBTA belongs to the class of triazole compounds, which have been widely studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine is not yet fully understood. However, it is believed that 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has also been shown to possess antifungal and antibacterial activities. In addition, 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine is its broad spectrum of biological activities. 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit anticancer, antifungal, and antibacterial activities, as well as possessing anti-inflammatory and analgesic properties. This makes 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine a potentially useful compound for a range of scientific research applications.
However, there are also some limitations associated with the use of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments. One limitation is that 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine. One area of interest is the development of more effective and efficient synthesis methods for 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine. Another area of interest is the investigation of the mechanisms underlying the biological activities of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine. This could involve identifying specific targets of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine and elucidating the molecular pathways involved in its effects.
In addition, there is potential for the development of new therapeutic applications for 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine. For example, 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine could be investigated for its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease. 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine could also be explored as a potential treatment for viral infections, such as COVID-19.
Conclusion:
In conclusion, 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine is a promising chemical compound with a range of potential therapeutic applications. Its broad spectrum of biological activities makes it a potentially useful compound for a range of scientific research applications. While there are some limitations associated with the use of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine in lab experiments, there are also several potential future directions for research on this compound. Further investigation into the mechanisms underlying the biological activities of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine could lead to the development of new therapeutic applications for this compound.

Synthesis Methods

The synthesis of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 2-iodobenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine with a yield of around 60%.

Scientific Research Applications

4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 4-(2-iodobenzoyl)-4H-1,2,4-triazol-3-amine has been shown to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

(3-amino-1,2,4-triazol-4-yl)-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN4O/c10-7-4-2-1-3-6(7)8(15)14-5-12-13-9(14)11/h1-5H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJMKTIBXJEIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=NN=C2N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-amino-4H-1,2,4-triazol-4-yl)(2-iodophenyl)methanone

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